B1577564 Cecropin-A

Cecropin-A

Cat. No.: B1577564
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Isolation from Hyalophora cecropia

Cecropin A was first isolated from the hemolymph of the cecropia moth Hyalophora cecropia during the 1980s, marking a pivotal moment in understanding insect immunity. Researchers observed that these peptides were synthesized as preproproteins, undergoing proteolytic processing to yield mature, active forms. The isolation process involved fractionation and chromatography to purify the peptide, which demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Key milestones include:

  • 1980s : Identification of cecropin genes in H. cecropia and characterization of their expression patterns.
  • 1990s : Structural elucidation via nuclear magnetic resonance (NMR) and solid-phase synthesis, confirming its α-helical conformation.
  • 2000s : Exploration of hybrid peptides and engineered variants to enhance antimicrobial efficacy.

Classification within Antimicrobial Peptide Families

Cecropin A belongs to the cecropin family , a subgroup of linear, cationic α-helical antimicrobial peptides (AMPs). These peptides are distinct from:

Family Key Features Examples
Cecropins Two α-helices (A/B) or single helix (P1); broad-spectrum activity; insect origin Cecropin A, Cecropin B, CP1
Magainins Amphipathic α-helices; frog-derived; membrane-disruptive Magainin 2, Magainin 1
Defensins Cysteine-rich; β-sheet structures; plant/animal origin Human β-defensin 1
Bacitracins Lipid-modifying; Gram-positive targeting; bacterial origin Bacitracin A

Cecropin A shares structural homology with other cecropins (e.g., Cecropin B) but differs in sequence and charge distribution.

Evolutionary Significance in Insect Immune Defense

Cecropin A is central to the innate immune response of H. cecropia, functioning as a rapid-acting bactericidal agent in hemolymph. Evolutionary studies reveal:

  • Conserved Sequences : The α-helical structure and positively charged residues (e.g., lysine, arginine) are conserved across lepidopteran insects, underscoring their functional importance.
  • Gene Clustering : Cecropin genes (A, B, D) are tightly clustered in the H. cecropia genome, facilitating coordinated expression during infection.
  • Divergence from Nematode Cecropins : While Ascaris suum produces cecropin P1, it lacks the two-helix structure of insect cecropins, highlighting distinct evolutionary pressures.

General Physicochemical Properties

Cecropin A exhibits distinct physicochemical characteristics critical for its function:

Property Value Comparison to Other AMPs
Sequence Length 37 amino acids Longer than magainin 2 (21 residues)
Molecular Weight ~4,003 Da Higher than Cecropin P1 (31 residues)
Net Charge +6 (at physiological pH) Similar to Cecropin B (+6)
Hydrophobicity ~45% Moderate (vs. magainin 2: 42%)
Secondary Structure Two α-helices (residues 1–8 and 18–33) Contrasts with CP1’s single helix

The peptide’s sequence (KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK) reveals amphipathic regions, with positively charged residues facing the aqueous environment and hydrophobic residues interacting with membranes.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RWKVFKKIEKVGRNIRDGVIKAAPAIEVLGQAKAL

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

1. Bactericidal Activity Against Multidrug-Resistant Bacteria

Cecropin-A exhibits potent antimicrobial activity against various bacteria, including multidrug-resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. Studies have demonstrated that CecA can effectively permeabilize bacterial membranes, leading to cell lysis. For instance, one study reported that CecA achieved over 99% killing of E. coli at concentrations as low as 2.5 µM within 10 minutes .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Time to Kill (minutes)
E. coli ML-35p0.9 µM10
A. baumannii2-8 mg/LVaries
Pseudomonas aeruginosaNot specifiedVaries

2. Synergistic Effects with Other Anticancer Agents

Research has indicated that this compound can lyse leukemia cells while sparing normal lymphocytes, showcasing its potential in cancer therapy. The therapeutic index of CecA ranged from 6 to 17, indicating a favorable safety profile when combined with traditional chemotherapeutics like S-FU and Ara-C .

Anti-inflammatory Effects

1. Modulation of Inflammatory Responses

This compound has shown significant anti-inflammatory properties in various models of inflammation. For example, in studies involving mice with inflammatory bowel disease (IBD), CecA administration reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . The peptide also inhibited signaling pathways associated with inflammation, including the ERK and JNK pathways, which are critical in mediating inflammatory responses .

CytokineEffect of this compound
Tumor Necrosis Factor (TNF-α)Decreased production
Interleukin-1β (IL-1β)Inhibited release
Interleukin-6 (IL-6)Reduced levels

Case Studies

Case Study 1: Inflammatory Bowel Disease Model

In a study involving DSS-induced IBD in C57BL/6 mice, this compound was administered at varying doses to assess its therapeutic potential. The results indicated that a dose of 15 mg/kg significantly improved survival rates and reduced disease activity indices compared to controls .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the efficacy of this compound against clinical isolates of Acinetobacter baumannii. The study demonstrated that hybrid peptides combining CecA with melittin exhibited enhanced bactericidal activity against resistant strains, suggesting potential for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Cecropin-A belongs to the cecropin family, which includes variants like Cecropin-B, Cecropin-C, and hybrid peptides. Below is a comparative analysis with two structurally and functionally related AMPs:

Table 1: Structural Comparison of this compound with Cecropin-B and this compound-Melittin Hybrid
Feature This compound Cecropin-B This compound-Melittin Hybrid
Source Hyalophora cecropia (Lepidoptera) Bombyx mori (Lepidoptera) Synthetic fusion peptide
Sequence 37 residues, α-helical 35 residues, α-helical Truncated this compound + Melittin motifs
Key Motifs N-terminal hydrophobic, C-terminal amide Similar to this compound but shorter Combines this compound’s Gram-negative specificity with Melittin’s lytic activity
Molecular Weight 4.0 kDa 3.8 kDa ~3.5–4.2 kDa (varies by design)
Primary Targets Gram-negative bacteria Broad-spectrum (Gram-negative/-positive) Broad-spectrum (bacteria, Leishmania)
References
Table 2: Functional Comparison
Parameter This compound Cecropin-B This compound-Melittin Hybrid
Antimicrobial Activity IC₅₀: 1–5 µM (Gram-negative) IC₅₀: 2–10 µM (broader activity) IC₅₀: 0.5–2 µM (enhanced potency)
Mechanism Membrane disruption via pore formation Similar to this compound Synergistic membrane insertion and mitochondrial targeting
Cytotoxicity Low (eukaryotic cells) Moderate High at elevated concentrations
Therapeutic Potential Limited by narrow spectrum Broader than this compound High (targeted drug delivery)
References

Key Research Findings

This compound vs. Cecropin-B: Cecropin-B, isolated from Bombyx mori, shares 65% sequence homology with this compound but demonstrates broader activity, including against Gram-positive bacteria like Staphylococcus aureus . This is attributed to subtle differences in hydrophobicity and charge distribution. In Drosophila melanogaster, a this compound-like peptide (37–41% sequence similarity) was identified, highlighting evolutionary conservation but functional divergence in immune responses .

This compound-Melittin Hybrid: Hybrid peptides combining this compound’s N-terminal helix with Melittin’s C-terminal lytic domain exhibit enhanced antimicrobial activity. For example, a 15-residue hybrid showed 10-fold higher efficacy against Leishmania donovani than parent peptides . However, cytotoxicity to mammalian cells increases with hybrid length, necessitating structural optimization for therapeutic use .

This compound vs. Sarcotoxin-I :

  • Sarcotoxin-I (from Sarcophaga peregrina, Diptera) shares functional similarity with this compound but has a distinct β-sheet structure. Both target Gram-negative bacteria, but Sarcotoxin-I shows faster bactericidal kinetics due to higher membrane affinity .

Limitations and Contradictions

  • Species-Specific Efficacy : While this compound is highly effective in Lepidoptera, its Drosophila homolog shows reduced potency, suggesting evolutionary adaptation .
  • Hybrid Peptide Trade-offs : Enhanced antimicrobial activity in this compound-Melittin hybrids is offset by cytotoxicity, limiting clinical application without further modification .

Preparation Methods

Overview

Solid-phase synthesis is a classical chemical method for producing Cecropin A, a 37-residue peptide amide. This technique involves sequential addition of amino acids to a growing peptide chain anchored on a solid resin, allowing precise control over peptide sequence and modifications.

Research Findings

  • The first successful synthesis of Cecropin A by SPPS was reported in 1983, demonstrating that the synthetic peptide was chemically and physically indistinguishable from the natural peptide and retained full antibacterial activity against various bacteria.
  • SPPS allows confirmation of structural features such as the carboxyl-terminal primary amide group and facilitates the synthesis of analogs to study structure-activity relationships.
  • However, SPPS efficiency decreases with peptide length, and for peptides longer than 25 amino acids, yield and purity can be reduced, increasing cost and complexity.

Advantages and Limitations

Aspect Description
Purity High, homogeneous product achievable
Yield Moderate to low for longer peptides
Cost High, especially for large-scale production
Flexibility High, allows incorporation of modifications
Scalability Limited due to cost and yield constraints

Recombinant Biosynthesis Methods

Recombinant production of Cecropin A involves expressing the peptide in biological systems such as bacteria, plants, or cell-free systems. This approach is favored for large-scale and cost-effective production.

Expression in Plant Systems

  • Cecropin A has been successfully produced in rice seeds by fusing it to oleosin proteins targeted to oil bodies, enabling stable accumulation without affecting seed viability or yield.
  • The peptide can be purified from transgenic seeds by simple homogenization and flotation centrifugation, a cost-effective purification strategy.
  • This method supports the production of biologically active Cecropin A suitable for downstream applications.

Bacterial Expression Systems with Fusion Partners

  • Fusion of Cecropin A to self-aggregating proteins such as ELK16 enhances expression and simplifies purification.
  • A study compared three expression systems: His-tag affinity purification (AT-HIS), cell-free protein synthesis (CF), and ELK16-fused self-assembling system (SA-ELK16).
Expression System Purity (%) Yield (μg/mg wet cell weight) Purification Complexity Production Time Cost Efficiency
AT-HIS 92.1 0.41 High (two rounds affinity chromatography) ~5 days Low
Cell-Free (CF) 90.4 0.93 Moderate (affinity steps) N/A Moderate
SA-ELK16 99.8 6.20 Low (centrifugation, acetic acid treatment) ~2 days High
  • The SA-ELK16 system dramatically improved yield (15-fold higher than AT-HIS) and purity (~99.8%) while reducing cost and time.
  • This method avoids expensive affinity resins and chromatography, using intein-mediated cleavage for peptide release.
  • Challenges remain for industrial scale-up, such as replacing costly cleavage reagents (DTT) and optimizing downstream processing.

Cell-Free Protein Synthesis

  • Cell-free systems allow rapid production of toxic peptides like Cecropin A without cell viability concerns.
  • Yields are higher than AT-HIS but still lower than SA-ELK16, with moderate purity and cost.

Purification Techniques

  • Chemical synthesis products typically require high-performance liquid chromatography (HPLC) for purification.
  • Recombinant peptides fused to carrier proteins or tags require affinity chromatography (e.g., nickel ion affinity for His-tags).
  • Innovative approaches like oleosin fusion in plants allow purification by flotation centrifugation, reducing complexity and cost.
  • The SA-ELK16 system uses simple centrifugation and acetic acid treatment, avoiding chromatography.

Summary Table of Preparation Methods

Method Expression System/Carrier Purity (%) Yield (μg/mg or μg/ml) Time to Produce Cost Implications Notes
Solid-Phase Peptide Synthesis Chemical synthesis >95 Variable, low for long peptides Days to weeks High Precise, flexible, costly for scale
Recombinant in Rice Seeds Oleosin fusion Not specified Not specified Not specified Low Simple purification, stable accumulation
Recombinant Bacteria (AT-HIS) His-tag fusion 92.1 0.41 μg/mg wet cell weight ~5 days Moderate to high Expensive purification, low yield
Cell-Free Protein Synthesis Cell-free system 90.4 0.93 μg/ml reaction mixture Rapid Moderate Suitable for toxic peptides
Recombinant Bacteria (SA-ELK16) ELK16 self-assembling fusion 99.8 6.20 μg/mg wet cell weight ~2 days Low High yield and purity, low cost

Q & A

Q. What experimental models are most effective for studying Cecropin-A’s antimicrobial mechanisms?

Methodological Answer: this compound’s membrane-disruption activity is typically studied using in vitro models such as liposome assays (to mimic bacterial membranes) and bacterial viability assays (e.g., MIC/MBC determinations). For structural insights, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to analyze peptide conformation in lipid environments . In vivo models, like murine infection studies, should validate findings but require rigorous ethical approval and standardized protocols to ensure reproducibility .

Q. How can researchers standardize assays to measure this compound’s activity across laboratories?

Methodological Answer: Variability in MIC values often stems from differences in bacterial growth phases, culture media pH, and peptide purity. To mitigate this, adopt protocols from established studies (e.g., CLSI guidelines) and include positive controls (e.g., polymyxin B). Cross-lab validation via interlaboratory studies and detailed reporting of experimental conditions (e.g., temperature, buffer composition) enhances comparability .

Q. What biophysical techniques are critical for characterizing this compound’s interaction with lipid bilayers?

Methodological Answer: Surface plasmon resonance (SPR) quantifies binding kinetics, while fluorescence anisotropy measures membrane fluidity changes. Molecular dynamics simulations complement experimental data by predicting peptide insertion angles and lipid rearrangement. Ensure peptide purity (>95% via HPLC) and use synthetic lipids matching target bacterial membranes (e.g., phosphatidylethanolamine for Gram-negative bacteria) .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity toward mammalian cells be resolved?

Methodological Answer: Discrepancies often arise from cell line specificity (e.g., erythrocytes vs. epithelial cells) and assay endpoints (e.g., LDH release vs. live/dead staining). Perform dose-response curves across multiple cell types and integrate transcriptomic analysis to identify pathways affected. Meta-analyses of existing datasets can highlight confounding variables (e.g., serum content in culture media) .

Q. What computational strategies optimize this compound derivatives for enhanced selectivity?

Methodological Answer: Machine learning models trained on peptide sequence-activity relationships (e.g., using AMP databases like APD3) can predict mutations improving selectivity. Molecular docking against bacterial vs. mammalian membrane models identifies residues critical for specificity. Validate predictions via SPOT synthesis and high-throughput screening .

Q. Why do studies report variable efficacy of this compound in biofilm eradication?

Methodological Answer: Biofilm maturity and extracellular matrix composition (e.g., polysaccharides vs. eDNA) influence susceptibility. Use confocal microscopy with viability stains (e.g., SYTO9/propidium iodide) to quantify biofilm penetration. Combine this compound with biofilm-disrupting agents (e.g., DNase I) and standardize biofilm growth conditions (e.g., flow-cell vs. static models) .

Methodological Frameworks for this compound Research

Q. How should researchers formulate hypotheses about this compound’s immunomodulatory effects?

Methodological Answer: Apply the PICO framework:

  • P (Population): Immune cells (e.g., macrophages).
  • I (Intervention): this compound exposure at sub-MIC concentrations.
  • C (Comparison): Untreated cells or cells treated with known immunomodulators.
  • O (Outcome): Cytokine secretion profiles (e.g., IL-6, TNF-α) via ELISA. Ensure hypotheses align with gaps identified in systematic reviews of antimicrobial peptide immunology .

Q. What statistical approaches address variability in this compound’s pharmacokinetic data?

Methodological Answer: Use mixed-effects models to account for inter-subject variability in in vivo studies. For in vitro data, apply ANOVA with post-hoc corrections for multiple comparisons. Bayesian meta-analysis integrates heterogeneous datasets to estimate effect sizes and credibility intervals .

Addressing Contradictions and Gaps

Q. How can researchers reconcile discrepancies in this compound’s reported hemolytic activity?

Methodological Answer: Standardize erythrocyte sources (e.g., human vs. murine) and pre-treatment protocols (e.g., washing steps to remove serum proteins). Compare hemolysis under physiological vs. assay conditions (e.g., peptide dilution in PBS vs. plasma). Transparent reporting of these variables is critical for cross-study validation .

Q. What strategies validate this compound’s mechanism of action in multidrug-resistant (MDR) pathogens?

Methodological Answer: Combine transcriptomic profiling (RNA-seq) of treated MDR bacteria with membrane permeability assays (e.g., SYTOX Green uptake). Use isogenic mutant strains to test hypotheses about target pathways (e.g., LPS modification). Collaborative studies with clinical isolates ensure relevance to real-world resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.